molecular formula C12H10ClNO B2999613 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 76964-40-4

1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2999613
CAS No.: 76964-40-4
M. Wt: 219.67
InChI Key: BIHSKTUQUCDYLY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring, along with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde
  • 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carbaldehyde
  • 1-(4-bromophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Comparison: 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the chlorophenyl and methyl groups on the pyrrole ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the chlorophenyl group at the 4-position enhances its ability to participate in electrophilic aromatic substitution reactions, while the methyl group at the 5-position affects its steric and electronic properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-2-5-12(8-15)14(9)11-6-3-10(13)4-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHSKTUQUCDYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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